![molecular formula C13H9F10N3O B12451915 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12451915.png)
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound characterized by its unique structure, which includes an imidazo-pyridine core substituted with pentafluoroethyl groups and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine ring system.
Introduction of Pentafluoroethyl Groups: The pentafluoroethyl groups are introduced via nucleophilic substitution reactions, often using pentafluoroethyl iodide or similar reagents.
Attachment of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through various methods such as alkylation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo-pyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentafluoroethyl groups may enhance binding affinity through hydrophobic interactions, while the imidazo-pyridine core can participate in hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5,7-dichloro-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Similar structure but with dichloro groups instead of pentafluoroethyl groups.
2-(2-Methyl-5,7-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Contains dimethyl groups instead of pentafluoroethyl groups.
Uniqueness
The presence of pentafluoroethyl groups in 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C13H9F10N3O |
|---|---|
Molekulargewicht |
413.21 g/mol |
IUPAC-Name |
2-[2-methyl-5,7-bis(1,1,2,2,2-pentafluoroethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H9F10N3O/c1-5-24-8-6(10(14,15)12(18,19)20)4-7(11(16,17)13(21,22)23)25-9(8)26(5)2-3-27/h4,27H,2-3H2,1H3 |
InChI-Schlüssel |
HIPJALOWPSNWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


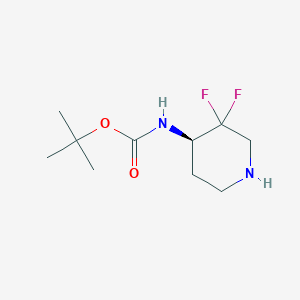
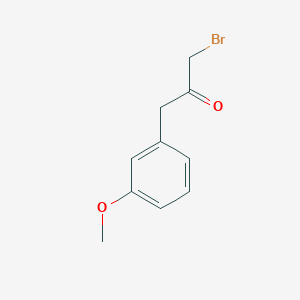
![4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)
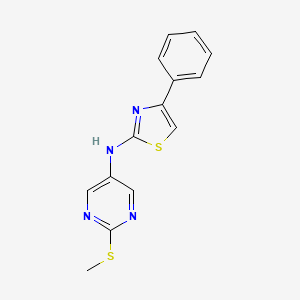

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
![5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B12451879.png)
![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)
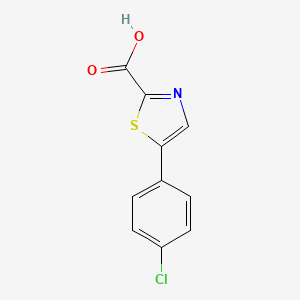
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)
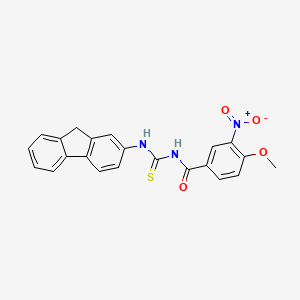
![N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
